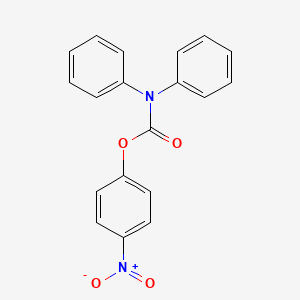

4-nitrophenyl diphenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(25-18-13-11-17(12-14-18)21(23)24)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDCLDPYYYFHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Approaches to the Synthesis of 4-Nitrophenyl Diphenylcarbamate

The synthesis of this compound and related aryl carbamates is a cornerstone of organic chemistry, with applications ranging from protecting group strategies to the creation of biologically active molecules. The methodologies for its formation are diverse, each with its own set of advantages and considerations.

Nucleophilic Substitution Reactions for Carbamate (B1207046) Formation

The formation of the carbamate linkage in this compound is fundamentally a nucleophilic substitution reaction. In a typical procedure, a nucleophile, such as an amine, attacks the electrophilic carbonyl carbon of a suitable precursor. researchgate.netepa.gov For the synthesis of this compound, diphenylamine (B1679370) acts as the nucleophile.

A common method involves the reaction of an alcohol with phosgene (B1210022) or a phosgene substitute like triphosgene (B27547) to generate an aryl chloroformate in situ. This chloroformate then reacts with an amine to produce the desired carbamate. researchgate.net This two-step process highlights the versatility of nucleophilic substitution in building complex organic molecules.

Utilization of 4-Nitrophenyl Chloroformate as a Coupling Reagent

4-Nitrophenyl chloroformate (NPC) is a widely used and versatile reagent for the synthesis of carbamates and carbonates. thieme-connect.comchemicalbook.com It serves as an efficient coupling agent, activating alcohols, thiols, and amines for subsequent reactions. thieme-connect.comchemicalbook.com The synthesis of this compound can be achieved by reacting diphenylamine with 4-nitrophenyl chloroformate. nih.gov

The general procedure involves adding 4-nitrophenyl chloroformate to the nucleophile in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), at room temperature. researchgate.netepa.govrug.nl The resulting 4-nitrophenyl carbamates are often stable and can be purified by standard methods like column chromatography or recrystallization. thieme-connect.com This stability allows for their isolation as intermediates for further synthetic transformations. nih.gov The reaction's progress can be monitored using techniques like thin-layer chromatography. rug.nlemerginginvestigators.org

The reactivity of 4-nitrophenyl chloroformate is enhanced by the para-nitro group, which makes the 4-nitrophenoxy group a good leaving group. nbinno.com This property facilitates the subsequent substitution of the 4-nitrophenyl moiety if a one-pot procedure is desired. thieme-connect.com

A detailed experimental procedure for a similar reaction, the synthesis of 4-nitrophenyl N-phenylcarbamate, involves the dropwise addition of aniline (B41778) to a solution of 4-nitrophenyl chloroformate and pyridine in methylene (B1212753) chloride. nih.gov The mixture is then refluxed, followed by a work-up procedure involving washing with sodium bicarbonate solution, water, and brine, and finally drying over anhydrous sodium sulfate. nih.gov

Exploration of Alternative Synthetic Routes to Aryl Carbamates

While the use of phosgene and its derivatives like 4-nitrophenyl chloroformate is a common approach, concerns over their toxicity have driven the exploration of alternative synthetic routes to aryl carbamates. researchgate.netnih.gov

Several alternative methods for carbamate synthesis have been developed, including:

The reaction of an amine with carbon dioxide followed by esterification. nih.gov

The use of dialkyl dicarbonates, although the preparation of these reagents can be challenging. nih.gov

Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols. organic-chemistry.org

Copper-catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate in alcohols. organic-chemistry.org

Hofmann rearrangement of carboxamides using an oxidant like Oxone. organic-chemistry.orgnih.gov

The reaction of azidoformates with boronic acids catalyzed by copper chloride. organic-chemistry.org

These alternative routes offer pathways to carbamates that avoid the use of highly toxic reagents, contributing to safer and more environmentally friendly chemical processes. researchgate.netnih.gov

Green Chemistry Principles in Carbamate Synthesis, including Deep Eutectic Solvents

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. nih.gov This involves the use of less hazardous reagents, environmentally benign solvents, and catalysts that can be easily separated and reused. researchgate.net

One promising area of research is the use of deep eutectic solvents (DESs) in carbamate synthesis. researchgate.netbohrium.comnih.gov DESs are mixtures of compounds that have a much lower melting point than the individual components. They can act as both the solvent and catalyst in a reaction, and in some cases, even as a reagent. researchgate.netbohrium.comnih.gov

For example, a novel type IV deep eutectic solvent composed of erbium trichloride (B1173362) and urea (B33335) has been used for the synthesis of cellulose (B213188) carbamate. researchgate.netbohrium.comnih.gov In this system, the DES acts as an environmentally friendly reaction medium and catalyst, and also participates in the reaction. researchgate.netbohrium.comnih.gov Another study utilized a DES based on dimethylurea and zinc chloride for the synthesis of cellulose methyl carbamate under solvent-free conditions. nih.gov

These examples demonstrate the potential of DESs and other green chemistry approaches to develop more sustainable methods for the synthesis of carbamates, moving away from traditional methods that rely on toxic reagents and volatile organic solvents. nih.govresearchgate.net

Synthesis of Key Intermediates and Related Carbamate Derivatives

The synthetic methodologies discussed above are not only applicable to this compound but also extend to the preparation of key intermediates and a wide array of other carbamate derivatives.

Preparation of N-Protected Amino Acid Derivatives

A significant application of carbamate synthesis lies in the protection of amino groups, particularly in peptide synthesis. nbinno.comnih.govyoutube.com Carbamates serve as effective protecting groups because they can be introduced under mild conditions and are stable to a variety of reaction conditions, yet can be removed when desired. youtube.com

4-Nitrophenyl chloroformate is a valuable reagent for the N-protection of amino acids. nbinno.com The reaction of an amino acid with 4-nitrophenyl chloroformate introduces a 4-nitrophenoxycarbonyl (Noc) group onto the amino terminus. This protecting group can be cleaved under specific conditions.

The synthesis of N-protected amino acid derivatives is a critical step in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. nih.govyoutube.com The use of carbamates as protecting groups is a well-established strategy in this field. youtube.combangor.ac.uk For instance, the traditional C-to-N peptide synthesis often utilizes N-carbamate-protected amino acids. nih.gov

The synthesis of N-protected 1-aminoalkylphosphonium salts from carbamates has also been explored, highlighting the versatility of carbamates as precursors to other functional groups. nih.gov

Formation of Symmetrical and Unsymmetrical Urea Derivatives

The reaction of 4-nitrophenyl carbamates with amines is a well-established and efficient method for the synthesis of both symmetrical and unsymmetrical ureas. nih.gov The process involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate, leading to the displacement of the 4-nitrophenolate (B89219) anion and the formation of a new carbon-nitrogen bond.

This methodology offers a significant advantage over methods employing phosgene or isocyanates, as 4-nitrophenyl carbamates are generally stable, crystalline solids that are easier and safer to handle. The reaction proceeds under mild conditions and typically provides high yields of the desired urea derivatives.

For the synthesis of unsymmetrical ureas , a 4-nitrophenyl carbamate derived from one amine is reacted with a different amine. This sequential approach allows for precise control over the substitution pattern of the final urea product. For instance, 4-nitrophenyl-N-benzylcarbamate can be reacted with a variety of amines to produce N-benzyl ureas, which can then be debenzylated to yield monosubstituted ureas. bioorganic-chemistry.com

The synthesis of symmetrical ureas can be achieved by reacting a 4-nitrophenyl carbamate with one equivalent of the same amine from which it was derived, or more directly by other synthetic methods. However, the primary utility of 4-nitrophenyl carbamates lies in the construction of unsymmetrical systems.

The reaction conditions are generally mild, often conducted at room temperature in a suitable organic solvent such as dichloromethane (B109758) or dimethylformamide. The addition of a non-nucleophilic base like triethylamine is sometimes employed to facilitate the reaction. bioorganic-chemistry.com

Table 1: Synthesis of Urea Derivatives using 4-Nitrophenyl Carbamate Analogs

| 4-Nitrophenyl Carbamate Precursor | Amine | Product | Yield (%) | Reference |

| 4-Nitrophenyl-N-benzylcarbamate | Cyclohexanemethylamine | N-benzyl-N'-cyclohexylmethylurea | >95 (crude) | bioorganic-chemistry.com |

| 4-Nitrophenyl-N-benzylcarbamate | Kanamycin A | Fully urea-modified Kanamycin A | - | bioorganic-chemistry.com |

| 4-Nitrophenyl N-phenylcarbamate | Various amines | Unsymmetrical ureas | - | nih.gov |

Table is interactive and can be sorted by column headers.

Derivatization Strategies for Advanced Organic Scaffolds and Pharmaceutical Research

The reactivity and stability of 4-nitrophenyl carbamates make them ideal reagents for the derivatization of complex molecules, a critical process in pharmaceutical research and the development of advanced organic scaffolds. bioorganic-chemistry.comnih.gov This strategy allows for the introduction of the urea functional group, which can significantly alter the biological activity, solubility, and binding properties of a molecule.

One prominent application is the modification of complex natural products. For example, 4-nitrophenyl-N-benzylcarbamate has been successfully used to derivatize water-soluble polyamines like aminoglycoside antibiotics. bioorganic-chemistry.com This transformation is challenging with other reagents such as isocyanates, which are often not stable in the aqueous conditions required to dissolve the substrate. The resulting urea-modified aminoglycosides serve as isostructural analogs of guanidinium (B1211019) groups, which are important for RNA binding.

In the realm of combinatorial chemistry and drug discovery, 4-nitrophenyl carbamate derivatives are employed as activated building blocks for the parallel synthesis of urea-containing compound libraries. nih.gov For instance, 4-nitrophenyl 2-azidoethylcarbamate derivatives, prepared from N-Fmoc-protected α-amino acids, have been used to create libraries of urea-containing compounds, including mitoxantrone-amino acid conjugates with potential therapeutic applications. nih.gov

The synthesis of established pharmaceutical drugs also utilizes this chemistry. A key intermediate in the synthesis of Rivastigmine, a drug used for the treatment of dementia, is a carbamate formed from a phenolic precursor and bis(4-nitrophenyl)carbonate. This intermediate then reacts with an amine to form the final carbamate linkage in the drug. google.com This highlights the industrial relevance and scalability of using 4-nitrophenyl activated carbonates and carbamates in pharmaceutical manufacturing.

Table 2: Applications of 4-Nitrophenyl Carbamates in Derivatization

| Application | 4-Nitrophenyl Reagent | Substrate | Key Outcome | Reference |

| RNA Binders | 4-Nitrophenyl-N-benzylcarbamate | Aminoglycoside Antibiotics | Synthesis of urea-modified analogs | bioorganic-chemistry.com |

| Compound Libraries | 4-Nitrophenyl 2-azidoethylcarbamates | Various amines | Parallel synthesis of urea-containing compounds | nih.gov |

| Pharmaceutical Synthesis | Bis(4-nitrophenyl)carbonate | 3-(1-(Dimethylamino)ethyl)phenol | Intermediate for Rivastigmine synthesis | google.com |

Table is interactive and can be sorted by column headers.

Reactivity, Reaction Mechanisms, and Kinetic Studies

Hydrolytic Pathways of 4-Nitrophenyl Diphenylcarbamate and Analogues

The hydrolysis of this compound is a key reaction that has been studied to understand its stability and reactivity. The process is significantly influenced by the pH of the medium, with distinct mechanisms dominating in basic and neutral to acidic conditions.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

In alkaline environments, this compound undergoes base-catalyzed hydrolysis. This reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the carbamate (B1207046) group. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the expulsion of the 4-nitrophenoxide anion as the leaving group. The presence of the electron-withdrawing nitro group on the phenyl ring of the leaving group makes the 4-nitrophenoxide anion a very stable species, thus facilitating its departure.

The kinetics of this hydrolysis are typically studied by monitoring the formation of the intensely yellow-colored 4-nitrophenoxide ion spectrophotometrically. The reaction generally follows second-order kinetics, being first order with respect to both the carbamate and the hydroxide ion concentration. The rate of hydrolysis is significantly accelerated in basic conditions.

pH-Dependent Reactivity and Stability Profiles

The stability of this compound is highly dependent on the pH of its environment. In acidic and neutral aqueous solutions, the compound exhibits considerable stability. However, as the pH increases into the alkaline range, the rate of hydrolysis increases significantly. This pH-rate profile is characteristic of many esters and carbamates where the hydroxide ion acts as the primary nucleophile.

A typical pH-rate profile would show a low and relatively constant rate of hydrolysis at acidic and neutral pH, followed by a sharp increase in the rate as the pH becomes basic. This is because the concentration of the nucleophilic hydroxide ion increases with increasing pH, leading to a faster reaction.

Interactive Data Table: pH vs. Hydrolysis Rate of a 4-Nitrophenyl Carbamate Analogue

| pH | Relative Initial Rate of Hydrolysis (Absorbance at 413 nm after 10 min) |

| 1 | ~0.0 |

| 3 | ~0.0 |

| 7 | ~0.0 |

| 8 | ~0.1 |

| 9 | ~0.2 |

| 10 | ~0.4 |

| 11 | ~0.7 |

| 12 | ~1.0 |

| 13 | >1.0 |

| 14 | >1.0 |

Note: Data presented is illustrative for a 4-nitrophenyl carbamate and shows the general trend of increasing hydrolysis rate with increasing pH.

Role as an Activated Leaving Group: The 4-Nitrophenoxide Anion

A crucial aspect of the reactivity of this compound in nucleophilic substitution reactions is the excellent leaving group ability of the 4-nitrophenoxide anion. The electron-withdrawing nitro group plays a pivotal role in this by stabilizing the negative charge on the phenoxide ion through resonance. This delocalization of the negative charge makes the 4-nitrophenoxide a weaker base and, consequently, a better leaving group compared to an unsubstituted phenoxide ion.

The pKa of 4-nitrophenol (B140041) is approximately 7.15, which is significantly lower than that of phenol (B47542) (around 10). This lower pKa indicates that the 4-nitrophenoxide anion is a more stable conjugate base. This inherent stability of the leaving group is a major driving force for nucleophilic substitution reactions at the carbamate carbonyl group.

Other Relevant Chemical Transformations of the Carbamate Moiety

Beyond hydrolysis, the carbamate moiety of this compound can undergo other important chemical transformations, primarily involving nucleophilic attack at the carbonyl carbon.

Nucleophilic Acylation Reactions

This compound can act as an effective acylating agent in reactions with various nucleophiles, such as amines and alcohols. In these nucleophilic acyl substitution reactions, the diphenylcarbamoyl group is transferred to the nucleophile, with the concomitant release of the 4-nitrophenoxide anion.

For example, in the presence of a primary or secondary amine, this compound can undergo aminolysis to form a urea (B33335) derivative and 4-nitrophenol. The reaction mechanism is analogous to that of base-catalyzed hydrolysis, involving the formation of a tetrahedral intermediate. The reactivity in these acylation reactions is influenced by the nucleophilicity of the attacking species and the stability of the leaving group.

Redox Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction under appropriate chemical or electrochemical conditions. The reduction of an aromatic nitro group typically proceeds in a stepwise manner, potentially forming nitroso, hydroxylamino, and ultimately amino functionalities.

The complete reduction of the nitro group in this compound would yield 4-aminophenyl diphenylcarbamate. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or chemical reducing agents like tin(II) chloride in acidic media. The resulting amino group can then participate in a range of further chemical modifications, highlighting the synthetic utility of the nitro group as a precursor to other functional groups.

Mechanistic Insights from Structure-Reactivity Relationships

There is no available research data from enzymatic or non-enzymatic reaction studies of this compound that would permit the construction or analysis of Hammett or Taft plots. Such analyses are crucial for quantifying the electronic (Hammett) and steric (Taft) effects of substituents on reaction kinetics, but they have not been performed for this specific compound.

No computational studies detailing the charge densities of this compound and correlating these properties with its reaction rates have been published. While DFT and other computational methods are powerful tools for this type of analysis, the necessary calculations and kinetic experiments for this compound are absent from the current body of scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science Research

Employment as a Protecting Group Strategy in Multistep Organic Synthesis

In the intricate world of multistep organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. organic-chemistry.org Protecting groups serve as temporary shields, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. organic-chemistry.org 4-Nitrophenyl carbamates, including 4-nitrophenyl diphenylcarbamate, have emerged as an effective strategy for the protection of amines. emerginginvestigators.orgemerginginvestigators.org

Design and Implementation of Orthogonal Protecting Groups

A key concept in complex synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. organic-chemistry.org This strategy is crucial when a molecule contains multiple, similar functional groups that need to be differentiated. organic-chemistry.org 4-Nitrophenyl carbamates fit well into this paradigm as they are base-labile, meaning they can be removed under basic conditions. emerginginvestigators.orgemerginginvestigators.org This characteristic contrasts with other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. emerginginvestigators.orgrug.nl

The 4-nitrophenyl group's electron-withdrawing nature makes the carbamate (B1207046) susceptible to cleavage under mild basic conditions. emerginginvestigators.org This allows for the selective deprotection of a 4-nitrophenyl-protected amine while other protected groups remain intact, enabling chemists to perform sequential reactions with high precision. organic-chemistry.orgemerginginvestigators.org

Development of Controlled Deprotection Methodologies

The deprotection of 4-nitrophenyl carbamates is typically achieved through hydrolysis in a basic environment. emerginginvestigators.orgemerginginvestigators.org Research has shown that the rate of this hydrolysis is highly dependent on the pH, with effective cleavage occurring at pH values of 12 and above. emerginginvestigators.orgemerginginvestigators.org This provides a high degree of control over the deprotection step.

A significant advantage of using the 4-nitrophenyl group is that its removal can be monitored spectrophotometrically. emerginginvestigators.org The cleavage of the carbamate releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at around 413 nm. emerginginvestigators.orgemerginginvestigators.org This colorimetric tracking allows for real-time monitoring of the deprotection reaction, ensuring its completion. emerginginvestigators.org The release of the stable 4-nitrophenol (B140041) leaving group (pKa ≈ 7.15) facilitates the deprotection under relatively mild conditions. emerginginvestigators.org

| Protecting Group | Deprotection Condition | Orthogonality | Monitoring |

| 4-Nitrophenyl carbamate | Mild basic conditions (pH > 12) emerginginvestigators.orgemerginginvestigators.org | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups organic-chemistry.orgemerginginvestigators.orgrug.nl | Spectrophotometric monitoring of 4-nitrophenolate release emerginginvestigators.org |

| tert-Butyloxycarbonyl (Boc) | Acidic conditions organic-chemistry.org | Orthogonal to base-labile and hydrogenolysis-labile groups organic-chemistry.org | Typically monitored by chromatography (e.g., TLC) |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) rug.nl | Orthogonal to acid-labile and base-labile groups organic-chemistry.orgrug.nl | Typically monitored by chromatography (e.g., TLC) |

| Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) rug.nl | Orthogonal to acid-labile and hydrogenolysis-labile groups organic-chemistry.orgrug.nl | UV detection of the dibenzylfulvene byproduct |

Building Block in Complex Molecular Architectures and Functional Materials

Beyond its role in protecting group chemistry, this compound and related compounds serve as crucial building blocks in the synthesis of more complex molecules and advanced materials. emerginginvestigators.orgchemicalbook.com

Precursors for Specialized Organic Molecules

4-Nitrophenyl carbamates are important intermediates in the synthesis of ureas. nih.gov The carbamate can react with a primary or secondary amine, displacing the 4-nitrophenoxy group to form a substituted urea (B33335). This method provides a reliable route to a wide variety of urea derivatives, which are prevalent in pharmaceuticals, agrochemicals, and other biologically active compounds. The synthesis of the title compound, 4-nitrophenyl N-phenylcarbamate, has been reported as an intermediate for preparing ureas. nih.gov

Synthetic Intermediates in Polymer Chemistry and Advanced Materials

The reactivity of the 4-nitrophenyl activated carbonate group makes it a valuable tool in polymer and materials science. For instance, 4-nitrophenyl chloroformate is used to activate hydroxyl groups on polymers, such as star-branched poly(L-lactide)s (PLLAs), forming an active carbonate that can then be coupled with other molecules. researchgate.net This approach has been utilized to create dendrimer-like star polymers for applications like drug delivery. researchgate.net

Furthermore, photolabile protecting groups (PPGs) based on the nitrobenzyl moiety are widely used in materials science. wikipedia.org These groups can be cleaved with light, offering spatial and temporal control over chemical reactions. wikipedia.org The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, a related structure, is instrumental in the light-directed synthesis of DNA microarrays. biosyn.com While not a direct application of this compound itself, this highlights the broader importance of the nitrophenyl group in creating photoresponsive materials.

Development of Chemical Probes for Mechanistic Studies in Biological Systems

The strategic design and application of chemical probes are fundamental to unraveling the intricate mechanisms of biological systems. An ideal chemical probe for such studies is a molecule that can enter a biological system, interact with a specific target, and elicit a measurable response, thereby providing insights into the target's function and the mechanism of interaction. While direct and extensive research on the use of this compound specifically as a chemical probe for in-depth mechanistic studies in biological systems is not widely documented in publicly available literature, its structural features and the known reactivity of related compounds allow for a reasoned exploration of its potential in this capacity.

The core principle behind the use of 4-nitrophenyl carbamates as chemical probes lies in the properties of the 4-nitrophenyl group as an excellent leaving group and a chromogenic reporter. The hydrolysis of the carbamate linkage, often catalyzed by enzymes such as hydrolases, results in the release of 4-nitrophenol. Under basic or neutral pH conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 400-415 nm. This colorimetric change provides a straightforward and continuous method to monitor the reaction kinetics in real-time.

Probing Enzyme Mechanisms with 4-Nitrophenyl Carbamates

The general mechanism for the enzymatic hydrolysis of a 4-nitrophenyl carbamate, such as this compound, by a serine hydrolase can be conceptualized as a two-step process:

Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, releasing 4-nitrophenol and forming a carbamoyl-enzyme intermediate. The rate of 4-nitrophenol release in this step can be monitored spectrophotometrically.

Decarbamoylation: The carbamoyl-enzyme intermediate then reacts with a water molecule, which acts as a nucleophile. This regenerates the free enzyme, releasing the carbamic acid derivative, which in the case of this compound would be diphenylcarbamic acid. Diphenylcarbamic acid is unstable and would likely decompose further.

By studying the kinetics of 4-nitrophenol release, researchers can deduce crucial information about the enzyme's catalytic mechanism. For instance, the rate of the reaction can be measured at different substrate concentrations to determine Michaelis-Menten parameters such as Km (the substrate concentration at half-maximal velocity, indicating substrate binding affinity) and kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per unit time).

Furthermore, by synthesizing a series of structurally related carbamate substrates with different substituents on the phenyl groups, it is possible to conduct structure-activity relationship studies. These studies can provide insights into the steric and electronic requirements of the enzyme's active site. For example, the Hammett linear free-energy relationship can be applied to correlate the reaction rates with the electronic properties of the substituents, offering a deeper understanding of the transition state of the enzymatic reaction. semanticscholar.org

Potential Applications of this compound as a Mechanistic Probe

Given its structure, this compound could theoretically be employed as a chemical probe to investigate the activity and mechanism of various enzymes, particularly those with the ability to hydrolyze carbamate bonds.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play crucial roles in neurotransmission. While their natural substrate is acetylcholine, they are known to hydrolyze a variety of other esters and carbamates. This compound could serve as a chromogenic substrate to study the kinetics and inhibition of these enzymes. By monitoring the rate of 4-nitrophenol release, one could screen for potential inhibitors of cholinesterases, which are important therapeutic targets for conditions like Alzheimer's disease and myasthenia gravis.

Carboxylesterases and Lipases: These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The broad substrate specificity of some of these enzymes suggests that they might be capable of hydrolyzing this compound. Using this compound as a substrate could help in characterizing the activity of these enzymes and understanding their substrate preferences.

Data on Hydrolysis Products

The utility of this compound as a chemical probe is intrinsically linked to the properties of its hydrolysis products.

| Product | Molar Mass ( g/mol ) | Key Properties | Spectroscopic Data |

| 4-Nitrophenol | 139.11 | Yellow in basic solution, good leaving group | Strong absorbance at ~400-415 nm (as 4-nitrophenolate) |

| Diphenylamine (B1679370) | 169.22 | Product of diphenylcarbamic acid decomposition | - |

Catalytic and Enzyme Mimetic Research

Molecularly Imprinted Polymers (MIPs) for Carbamate (B1207046) Hydrolysis

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to possess specific recognition sites for a target molecule. researchgate.net By creating cavities within a polymer matrix that are complementary in shape, size, and functionality to a template molecule, MIPs can exhibit antibody-like binding capabilities. researchgate.net This technology has been harnessed to develop catalytic MIPs for the hydrolysis of carbamates, including 4-nitrophenyl diphenylcarbamate.

The design of catalytic MIPs for carbamate hydrolysis involves the selection of a suitable template, functional monomers, and a cross-linking agent. The template molecule, often an analog of the substrate or the transition state of the hydrolysis reaction, directs the formation of specific binding cavities during polymerization. Functional monomers, chosen for their ability to interact with the template through non-covalent or covalent bonds, are copolymerized with a cross-linker to form a rigid polymer network. Subsequent removal of the template leaves behind imprinted cavities that can rebind the substrate and facilitate its hydrolysis.

A common approach involves using a transition state analogue as the template to create a catalytic environment that stabilizes the transition state of the hydrolysis reaction, thereby lowering the activation energy. For instance, phosphonate diesters have been employed as transition state analogues for the hydrolysis of carbonates, a reaction mechanistically similar to carbamate hydrolysis. illinois.edu The synthesis typically involves bulk or suspension polymerization methods. researchgate.net For example, MIPs have been synthesized using 4-vinylpyridine (B31050) as a functional monomer and divinylbenzene as a cross-linker to create materials with catalytic activity. nih.gov

Key Components in the Synthesis of Catalytic MIPs:

| Component | Role | Example(s) |

| Template | Directs the formation of specific recognition sites. | Transition state analogues (e.g., phosphonates), product molecules (e.g., 4-nitrophenol). illinois.edunih.gov |

| Functional Monomer | Interacts with the template and provides catalytic groups. | 4-vinylpyridine, L-histidine. illinois.edunih.gov |

| Cross-linker | Forms the rigid polymer matrix. | Divinylbenzene, ethylene glycol dimethacrylate. illinois.edunih.gov |

| Solvent (Porogen) | Controls the morphology of the polymer. | Acetonitrile, toluene. d-nb.info |

A primary goal in the development of catalytic MIPs is to achieve significant rate enhancements compared to the uncatalyzed reaction. Studies have demonstrated that MIPs can indeed accelerate the hydrolysis of carbamates and related esters. For example, early work on chymotrypsin mimics using imprinted polymers with imidazole groups showed a 5 to 7-fold rate enhancement for the hydrolysis of nitrophenyl esters. illinois.edu More advanced MIPs have achieved even higher rate enhancements. illinois.edu

Substrate selectivity is another critical aspect of catalytic MIPs. The imprinted cavities are designed to preferentially bind and act upon the target substrate over other structurally similar molecules. This selectivity arises from the specific shape and functional group arrangement within the imprinted site. Research has shown that MIPs can exhibit both shape and stereoselectivity. For instance, polymers imprinted with a specific enantiomer of a substrate have been shown to hydrolyze that enantiomer faster than its counterpart. illinois.edu The ability to tailor the active site through molecular imprinting allows for the development of catalysts with high specificity for a particular carbamate substrate. iastate.edu

The use of transition state analogue (TSA) imprinting is a powerful strategy for designing highly effective catalytic MIPs. illinois.edu The transition state of a chemical reaction is a high-energy, transient species. According to transition state theory, a catalyst functions by stabilizing this transition state, thereby reducing the activation energy of the reaction. By using a stable molecule that mimics the geometry and electronic properties of the transition state as a template, the resulting MIP will have a binding site that is complementary to the transition state of the actual substrate.

This "lock-and-key" fit for the transition state provides a significant catalytic advantage. When the substrate binds to this site, it is distorted towards the transition state geometry, which facilitates the chemical transformation. For the hydrolysis of carbamates, which proceeds through a tetrahedral intermediate, phosphonate compounds are often used as TSAs because their tetrahedral geometry resembles that of the carbamate hydrolysis transition state. illinois.edu This approach has been successfully applied to the hydrolysis of esters and carbonates, demonstrating the potential for creating highly efficient MIP-based catalysts for carbamate hydrolysis. illinois.edu

Biocatalytic Transformations Involving 4-Nitrophenyl Carbamates and Analogues

4-Nitrophenyl carbamates and their structural relatives serve as valuable tools in the field of biocatalysis. Their utility stems from the fact that their hydrolysis releases 4-nitrophenol (B140041), a chromogenic compound that allows for easy and continuous monitoring of enzyme activity through spectrophotometry. semanticscholar.orgresearchgate.net

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, metabolic roles, and the effects of inhibitors or activators. creative-enzymes.comwikipedia.org 4-Nitrophenyl carbamates are frequently employed as substrates in kinetic assays for various enzymes, particularly hydrolases. The rate of 4-nitrophenol production is directly proportional to the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). wikipedia.orgnih.gov

These substrates are particularly useful for:

Characterizing newly discovered enzymes: Determining the substrate specificity and catalytic efficiency of novel hydrolases.

Screening for enzyme inhibitors: Identifying compounds that can block the activity of a target enzyme, which is crucial in drug discovery. nih.gov

Investigating reaction mechanisms: Studying the effects of pH, temperature, and other factors on enzyme activity to elucidate the catalytic mechanism. creative-enzymes.com

The hydrolysis of 4-nitrophenyl acetate, a related ester, by the enzyme α-chymotrypsin is a classic example used to demonstrate pre-steady-state kinetics, revealing the formation of an acyl-enzyme intermediate. cam.ac.uk Similar principles apply to the study of carbamate hydrolysis.

Kinetic Parameters Determined Using 4-Nitrophenyl Substrates:

| Parameter | Description | Significance |

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. wikipedia.org | Indicates the affinity of the enzyme for the substrate. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org | Reflects the catalytic turnover rate of the enzyme. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of the enzyme. |

| kcat/KM | The specificity constant, which reflects the overall efficiency of the enzyme. | Allows for the comparison of enzyme efficiency with different substrates. |

The carbamate bond in this compound and related compounds is susceptible to enzymatic hydrolysis by a broad range of hydrolases, particularly esterases and proteases. nih.gov These enzymes play a crucial role in various biological processes and are involved in the degradation of both natural and synthetic carbamates, including pesticides and polyurethanes. nih.gov

Carboxylesterases, for example, are known to hydrolyze carbamate pesticides as a first step in their metabolic degradation. nih.gov Lipases and esterases are also utilized at both laboratory and industrial scales for various biocatalytic applications. researchgate.net The study of the enzymatic hydrolysis of 4-nitrophenyl carbamates provides insights into the mechanisms of these enzymes and their potential for bioremediation and other biotechnological applications. The release of the yellow 4-nitrophenolate (B89219) anion upon hydrolysis provides a convenient method for monitoring the activity of these enzymes. researchgate.net

Fundamental Research on Artificial Enzyme Systems

There is currently no available research detailing the use of this compound in fundamental studies of artificial enzyme systems. The design of artificial enzymes, or enzyme mimics, is an active area of research that involves creating synthetic molecules capable of catalyzing specific chemical reactions. These systems often utilize substrates that allow for the convenient monitoring of catalytic activity, such as those that produce a colored product upon reaction. While 4-nitrophenyl esters are commonly employed as substrates in these studies due to the chromogenic nature of the 4-nitrophenolate leaving group, the specific use of this compound as a substrate to probe the activity of artificial enzyme systems has not been documented in the scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules like 4-nitrophenyl diphenylcarbamate. emerginginvestigators.orgnanobioletters.com These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding molecular stability and reactivity.

The analysis of charge density distribution reveals the localization of partial positive and negative charges within the molecule, highlighting sites susceptible to nucleophilic or electrophilic attack. In carbamates, the electron-withdrawing nature of the 4-nitrophenyl group significantly influences the charge distribution. emerginginvestigators.org

DFT calculations are used to determine the Mulliken charges on each atom. For instance, a comparative study of a 4-nitrophenyl carbamate (B1207046) and a related 4-nitrophenyl carbonate showed a significant difference in the Mulliken charge at the carbonyl carbon. emerginginvestigators.org The greater positive charge on the carbonate's carbonyl carbon suggests it is more electrophilic and thus more susceptible to nucleophilic attack and subsequent hydrolysis compared to the carbamate. emerginginvestigators.org This is attributed to the adjacent oxygen atom in the carbonate withdrawing more charge density than the nitrogen atom in the carbamate. emerginginvestigators.org

| Compound | Functional Group | Mulliken Charge (QA) at Carbonyl Carbon |

|---|---|---|

| 4-Nitrophenyl Benzylcarbonate | -O-C(=O)O- | 0.516 |

| 4-Nitrophenyl Benzylcarbamate | -NH-C(=O)O- | 0.406 |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nanobioletters.com A smaller gap suggests that the molecule is more polarizable and more reactive. For a related compound, 4-nitrophenylisocyanate, the HOMO-LUMO energy gap was calculated to be 4.516 eV, providing a quantitative measure of its chemical reactivity. nanobioletters.com Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nanobioletters.com

Computational methods are employed to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov These optimized structures provide data on bond lengths, bond angles, and torsion (dihedral) angles. For molecules with multiple rotatable bonds, such as this compound, conformational analysis is performed to identify the lowest energy conformer.

A crystallographic study of the closely related compound, 4-nitrophenyl N-phenylcarbamate, revealed that the molecule is not planar. nih.gov The two aromatic rings are twisted relative to the central carbamate group. nih.gov This non-planar conformation is quantified by the dihedral angles between the phenyl rings and the carbamate plane. nih.gov Such computational and experimental studies confirm that bond lengths and angles generally fall within normal ranges. nih.gov

| Parameter | Description | Value (°) |

|---|---|---|

| C13—C8—O2—C7 | Dihedral angle between the nitrophenyl ring and the carbamate group | 95.9 (2) |

| C2—C1—N1—C7 | Dihedral angle between the phenyl ring and the carbamate group | 139.6 (2) |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed modeling of reaction mechanisms, such as the hydrolysis or aminolysis of this compound. researchgate.netnih.gov These studies computationally map the potential energy surface of a reaction, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. chemrxiv.orgyoutube.com MD simulations solve classical equations of motion, allowing researchers to observe dynamic processes and intermolecular interactions within a system. diva-portal.org

Computational Design and Optimization of Functional Materials, including MIPs

Computational chemistry plays a vital role in the rational design of new functional materials. nih.gov A prominent example is the development of Molecularly Imprinted Polymers (MIPs), which are synthetic materials engineered to have high selectivity for a specific target molecule. nih.govresearchgate.net

Although this compound itself may not be the target, its common leaving group, 4-nitrophenol (B140041) (4-NP), is a priority pollutant for which MIPs have been extensively designed and studied. nih.govnih.gov Computational modeling is crucial in this process. It aids in the selection of optimal functional monomers and cross-linkers that will have the strongest and most specific interactions with the 4-NP template molecule during polymerization. researchgate.net For instance, DFT can be used to calculate the binding energies between 4-NP and various functional monomers (like 4-vinylpyridine (B31050) or acrylamide) to predict which will form the most stable pre-polymerization complex, leading to more effective imprinting. researchgate.netresearchgate.net

Furthermore, computational studies can guide the optimization of the material's structure to enhance performance. One study described an approach to increase the low adsorption capacity of surface-imprinted polymers by pre-grafting an amino-functional material onto a magnetic nanoparticle substrate before polymerization. nih.gov This method, guided by computational design principles, resulted in a magnetic MIP with a high maximum adsorption capacity of 129.1 mg g⁻¹ for 4-NP. nih.gov

| Component | Function | Example Compound |

|---|---|---|

| Template | The molecule the MIP is designed to recognize | 4-Nitrophenol (4-NP) |

| Functional Monomer | Interacts with the template during polymerization | 4-Vinylpyridine, Acrylamide |

| Cross-linker | Forms the rigid polymer matrix | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization process | Benzoyl peroxide |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Reaction Monitoring and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and monitoring chemical transformations.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is instrumental in identifying the key functional groups within the 4-nitrophenyl phenylcarbamate molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. While a definitive spectrum for 4-nitrophenyl diphenylcarbamate is not widely published, the expected characteristic absorption bands can be inferred from analogous structures.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the carbamate (B1207046) group. For instance, in related carbamates, this N-H stretching vibration is a prominent feature. rsc.org

C=O Stretching: The carbonyl group (C=O) of the carbamate is expected to show a strong absorption band in the range of 1700-1750 cm⁻¹. In a similar molecule, 4-nitrophenyl-4'-nitrobenzoate, the ester carbonyl absorption is observed at 1752 cm⁻¹. researchgate.net For various other carbamates, this peak is consistently found around 1700-1733 cm⁻¹. nih.gov

NO₂ Stretching: The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. For example, 4,4'-dinitrophenylbenzoate shows these bands at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

C-O Stretching: The C-O bonds of the carbamate and ether linkage to the phenyl ring will produce stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹. nih.gov

These characteristic peaks allow for the qualitative identification of the compound and can be used to monitor its synthesis or degradation, as the appearance or disappearance of these bands would indicate changes in the functional groups present.

Table 1: Predicted FT-IR Peak Assignments for 4-Nitrophenyl Phenylcarbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine | N-H Stretch | 3300-3500 | rsc.org |

| Carbonyl | C=O Stretch | 1700-1750 | researchgate.netnih.gov |

| Nitro | NO₂ Asymmetric Stretch | 1500-1550 | researchgate.net |

| Nitro | NO₂ Symmetric Stretch | 1300-1360 | researchgate.net |

| Ether/Ester | C-O Stretch | 1000-1300 | nih.gov |

Raman Spectroscopy in Reaction Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly useful for studying symmetric non-polar bonds and for analyses in aqueous solutions.

The Raman spectrum of the 4-nitrophenyl moiety is characterized by several key vibrations, including the symmetric and asymmetric stretches of the NO₂ group. For p-nitrophenol, a characteristic Raman peak for the symmetric stretching of the nitro group is observed around 1333 cm⁻¹. nsf.gov The monitoring of such characteristic peaks can provide kinetic data for reactions involving the cleavage of the carbamate. Furthermore, resonance Raman spectroscopy can be employed, particularly when analyzing the colored 4-nitrophenolate (B89219) by-product, to enhance the signal intensity and gain more detailed structural information. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination and Mechanistic Insights

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed connectivity map of the molecule can be constructed.

For 4-nitrophenyl phenylcarbamate, the following signals would be expected in its ¹H and ¹³C NMR spectra, recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆:

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the two different phenyl rings.

The protons on the 4-nitrophenyl ring would typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, in the downfield region (likely δ 8.2-8.4 ppm and δ 7.3-7.5 ppm) due to the strong electron-withdrawing effect of the nitro group. For example, in 4-nitrophenylbenzoate, these protons appear at δ 8.34 and 7.43 ppm.

The protons on the N-phenyl ring would exhibit a more complex multiplet pattern in the range of δ 7.0-7.6 ppm.

A single, often broad, signal for the N-H proton would be expected, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule.

The carbonyl carbon (C=O) of the carbamate group would appear as a single peak in the downfield region, typically around δ 150-155 ppm.

The aromatic carbons would resonate in the δ 115-160 ppm range. The carbon attached to the nitro group (C-NO₂) would be significantly downfield, while the carbons ortho and para to the nitro group would also be shifted. The carbons of the N-phenyl ring would show a different set of signals in this region. For comparison, typical chemical shifts for carbons in a phenyl ring are around 128-129 ppm, while carbons in a 4-nitrophenyl group can range from 122 to 145 ppm. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Nitrophenyl Phenylcarbamate

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (NO₂-Ph) | 7.3-7.5 and 8.2-8.4 | Two doublets (AA'BB' system) |

| ¹H | Aromatic (N-Ph) | 7.0-7.6 | Multiplet |

| ¹H | Amine (N-H) | Variable | Broad singlet, dependent on conditions |

| ¹³C | Carbonyl (C=O) | 150-155 | Quaternary carbon, may be weak |

| ¹³C | Aromatic (C-NO₂) | ~145 | Downfield shift due to NO₂ |

| ¹³C | Aromatic (C-O) | ~155 | Downfield shift due to oxygen |

UV-Visible Spectrophotometry for Kinetic Analysis and Concentration Determinations

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly valuable for quantitative analysis and for studying reaction kinetics.

The primary application of UV-Vis spectrophotometry for 4-nitrophenyl phenylcarbamate is in monitoring its hydrolysis. The carbamate itself does not significantly absorb light in the visible region. However, upon hydrolysis, it releases 4-nitrophenol (B140041). In neutral or acidic solution, 4-nitrophenol has an absorption maximum (λmax) around 317 nm. researchgate.netresearchgate.net In basic conditions (pH > 7.2), it is deprotonated to form the intensely yellow 4-nitrophenolate ion, which exhibits a strong absorbance at a λmax of approximately 400-413 nm. researchgate.netemerginginvestigators.org

This distinct color change and strong absorbance of the product allow for precise monitoring of the reaction progress. By measuring the increase in absorbance at ~400 nm over time, the rate of hydrolysis of 4-nitrophenyl phenylcarbamate can be determined. This method is widely used to study the kinetics of reactions catalyzed by enzymes or to assess the stability of the carbamate under different pH conditions. emerginginvestigators.org It has been shown that the hydrolysis is significantly accelerated in basic environments, particularly at pH 12 and above. emerginginvestigators.org

X-ray Crystallography for Solid-State Structure and Intermolecular Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4-nitrophenyl N-phenylcarbamate has been determined and provides crucial insights into its molecular conformation and packing. nih.gov

The molecule is not planar. The two aromatic rings are twisted relative to the central carbamate group. Key structural features include:

A C-C-N-C torsion angle of 139.6(2)° between the N-phenyl ring and the carbamate group. nih.gov

A C-C-O-C torsion angle of 95.9(2)° between the nitrophenyl ring and the carbamate group. nih.gov

Table 3: Crystallographic Data for 4-Nitrophenyl N-phenylcarbamate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ | nih.gov |

| Molecular Weight | 258.23 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a | 6.0170 (2) Å | nih.gov |

| b | 5.0650 (1) Å | nih.gov |

| c | 18.8960 (5) Å | nih.gov |

| β | 92.538 (1)° | nih.gov |

| Volume (V) | 575.31 (3) ų | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern.

For 4-nitrophenyl phenylcarbamate (C₁₃H₁₀N₂O₄), the expected monoisotopic mass is approximately 258.06 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 258.

The fragmentation of 4-nitrophenyl phenylcarbamate upon ionization would likely proceed through several key pathways, primarily involving the cleavage of the relatively weak bonds of the carbamate linker. Expected fragmentation patterns include:

Cleavage of the ester C-O bond to generate a 4-nitrophenoxy radical and a phenylisocyanate cation, or a 4-nitrophenoxide ion (m/z 138) and a phenylaminocarbonyl cation.

Loss of the 4-nitrophenyl group to give a fragment corresponding to phenylisocyanate (m/z 119).

Decarboxylation (loss of CO₂) is another common fragmentation pathway for carbamates.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrophenyl N-phenylcarbamate |

| 4-nitrophenol |

| 4-nitrophenolate |

| 4-nitrophenyl-4'-nitrobenzoate |

| 4,4'-dinitrophenylbenzoate |

| 4-nitrophenylbenzoate |

| Phenylisocyanate |

| Carbon dioxide |

| Deuterated chloroform (B151607) (CDCl₃) |

Combined Online Spectroscopic and Calorimetric Analyses for Reaction Enthalpy and Kinetics

Detailed research findings and data tables on the combined online spectroscopic and calorimetric analysis of this compound are not available in the reviewed scientific literature.

Emerging Research Directions and Future Perspectives

Development of Novel 4-Nitrophenyl Diphenylcarbamate Derivatives with Tuned Reactivity

The core structure of this compound offers a robust scaffold for the development of novel derivatives with finely tuned reactivity. The 4-nitrophenyl group acts as an excellent leaving group, a characteristic that can be modulated by introducing various substituents on the phenyl rings. This strategic modification allows for the creation of a library of reagents with a spectrum of reactivity, tailored for specific synthetic transformations.

Research in this area focuses on introducing electron-donating or electron-withdrawing groups onto the diphenylamino or the 4-nitrophenyl moiety. These substitutions can alter the electronic properties of the carbamate (B1207046), thereby influencing its susceptibility to nucleophilic attack. For instance, the introduction of electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon, making the derivative more reactive. Conversely, electron-donating groups would decrease its reactivity. This tunability is crucial for applications where controlled or selective reactions are necessary.

The synthesis of these derivatives often follows established synthetic routes, primarily through the reaction of a substituted diphenylamine (B1679370) with 4-nitrophenyl chloroformate. The versatility of this method allows for the incorporation of a wide range of functional groups, leading to derivatives with diverse properties.

Table 1: Potential Substituent Effects on the Reactivity of this compound Derivatives

| Substituent Position | Type of Substituent | Expected Effect on Reactivity | Potential Application |

| Diphenylamino moiety | Electron-donating (e.g., -OCH₃, -CH₃) | Decreased | Controlled release of active compounds |

| Diphenylamino moiety | Electron-withdrawing (e.g., -CF₃, -NO₂) | Increased | Rapid derivatization of sensitive substrates |

| 4-Nitrophenyl moiety | Additional electron-withdrawing groups | Increased | Highly active acylating agents |

Integration with Flow Chemistry and Continuous Chemical Processing

The integration of this compound and its derivatives into flow chemistry and continuous chemical processing represents a significant leap towards safer, more efficient, and scalable chemical manufacturing. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates.

The application of flow chemistry to the synthesis of carbamates, in general, has been explored, demonstrating the potential for rapid and high-yield production. For instance, the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane has been successfully demonstrated in a continuous-flow packed-bed microreactor, achieving a high yield of 90%. mdpi.com This approach can be adapted for the continuous synthesis of this compound and its derivatives. The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process.

Key advantages of integrating this compound synthesis with flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents like 4-nitrophenyl chloroformate.

Improved Yield and Purity: Precise control over temperature, pressure, and reaction time can lead to higher yields and fewer byproducts.

Scalability: Scaling up production is more straightforward in flow systems by simply extending the operation time or by numbering up the reactors.

Automation: Continuous processes are amenable to automation, reducing the need for manual intervention and improving reproducibility.

Advanced Applications as Chemical Probes in Mechanistic and Interaction Studies

The inherent reactivity of this compound makes it an excellent candidate for use as a chemical probe in mechanistic and interaction studies, particularly in enzymology. The 4-nitrophenolate (B89219) anion, released upon hydrolysis or reaction with a nucleophile, is a chromogenic species that can be readily detected and quantified using UV-Vis spectroscopy. This property allows for the real-time monitoring of reaction kinetics.

As a chemical probe, this compound can be used to:

Assay Enzyme Activity: By designing substrates that mimic the natural substrates of an enzyme, the release of 4-nitrophenol (B140041) can be used to measure the rate of enzymatic catalysis.

Investigate Reaction Mechanisms: The rate of 4-nitrophenol release under different conditions (e.g., pH, temperature, presence of inhibitors) can provide valuable insights into the reaction mechanism.

Screen for Enzyme Inhibitors: The compound can be used in high-throughput screening assays to identify potential enzyme inhibitors by monitoring the reduction in the rate of 4-nitrophenol formation.

The principle behind this application is the base-lability of the carbamate bond, which leads to the release of the 4-nitrophenolate ion under basic conditions or upon nucleophilic attack by an enzyme's active site residue. emerginginvestigators.orgemerginginvestigators.org The rate of this release can be correlated to the activity of the enzyme or the reactivity of the chemical system being studied.

Table 2: Spectroscopic Properties of 4-Nitrophenol for Assay Development

| Property | Value | Significance |

| Wavelength of Maximum Absorbance (λmax) of 4-nitrophenolate | ~400-413 nm | Allows for selective monitoring in the visible region, minimizing interference from other components. |

| Molar Extinction Coefficient (ε) | High | Provides high sensitivity for detecting small changes in concentration. |

| pH Dependence | Chromogenic shift upon deprotonation | Enables assays to be conducted under specific pH conditions relevant to biological systems. |

Sustainable Synthesis and Catalytic Recycling Strategies

In line with the growing emphasis on green chemistry, the development of sustainable synthesis and catalytic recycling strategies for this compound is a critical area of future research. Traditional synthetic methods often rely on hazardous reagents and produce significant waste.

Future research in sustainable synthesis will likely focus on:

Phosgene-Free Routes: Developing synthetic pathways that avoid the use of highly toxic phosgene (B1210022) and its derivatives, such as 4-nitrophenyl chloroformate. Alternative carbonylation agents that are safer and more environmentally benign are being explored.

Green Solvents: Utilizing greener solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of the synthesis process.

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce reaction times, and lower energy consumption.

Catalytic recycling strategies for carbamates, in general, are being investigated to break down waste materials into valuable chemical feedstocks. These strategies often involve the catalytic cleavage of the carbamate bond to recover the constituent amines and alcohols. While specific recycling methods for this compound have not been extensively reported, the general principles of carbamate recycling can be applied. This would involve the catalytic hydrogenolysis or hydrolysis of the carbamate to regenerate diphenylamine and 4-aminophenol (from the reduction of 4-nitrophenol), which can then be reused.

The catalytic reduction of 4-nitrophenol to 4-aminophenol is a well-established green reaction, often used as a model to test the efficacy of various nanocatalysts. nih.gov This transformation is a key step in the potential recycling loop of this compound.

Multidisciplinary Research at the Interface of Organic Chemistry, Catalysis, and Materials Science

The future of this compound is not confined to a single discipline. Its unique properties position it at the interface of organic chemistry, catalysis, and materials science, opening up a wide range of multidisciplinary research opportunities.

In Organic Chemistry: The development of novel derivatives with tailored reactivity will continue to be a major focus, enabling more complex and selective organic transformations.

In Catalysis: The compound and its derivatives can serve as precursors for the synthesis of novel catalysts or as probes to study catalytic mechanisms. For instance, the controlled release of the diphenylamino moiety could be used to generate catalytic species in situ.

In Materials Science: this compound can be incorporated into polymeric materials to create functional materials with responsive properties. For example, the cleavage of the carbamate bond could be triggered by a specific stimulus (e.g., pH, light), leading to a change in the material's properties, such as its solubility or mechanical strength. This could be utilized in the development of smart materials for drug delivery, sensors, or self-healing materials.

The convergence of these fields will undoubtedly lead to innovative applications for this compound and its derivatives, solidifying its importance as a versatile and valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-nitrophenyl diphenylcarbamate, and how can its purity be validated?

- Methodology : Synthesis typically involves a carbamate-forming reaction between diphenylcarbamoyl chloride and 4-nitrophenol under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Post-synthesis, purity can be validated via HPLC (≥98% purity threshold) coupled with UV detection at 280–320 nm, where the nitro group exhibits strong absorbance. Structural confirmation requires (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and mass spectrometry (expected molecular ion peak at m/z 348.3 for ). For crystallographic verification, single-crystal X-ray diffraction (as in ) is recommended to resolve bond angles and confirm stereochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes per CLP regulations), it requires handling in a fume hood with nitrile gloves and lab coats. In case of accidental exposure:

- Inhalation : Immediate removal to fresh air and medical consultation if respiratory distress persists .

- Skin contact : Wash with soap and water; avoid solvents that enhance dermal absorption.

- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .

Q. How can researchers quantify this compound’s enzymatic hydrolysis kinetics?

- Experimental Design : Use spectrophotometry to monitor the release of 4-nitrophenol (λ = 400 nm, ε ≈ 18,500 Mcm) during hydrolysis. Prepare a reaction buffer (pH 7.4 PBS) with controlled temperature (25–37°C). Pre-incubate the enzyme (e.g., esterase or lipase) and substrate (0.1–1 mM), then initiate the reaction. Calculate and using Lineweaver-Burk plots. Include negative controls without enzyme to account for non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its specificity as an enzyme inhibitor?

- Approach : Introduce substituents to the phenyl rings (e.g., electron-withdrawing groups at para-positions) to modulate electron density and steric effects. Compare inhibition constants () against wild-type and mutant enzymes (e.g., serine hydrolases) via competitive binding assays. Molecular docking (software: AutoDock Vina) can predict binding affinities by analyzing interactions with catalytic triads (e.g., Ser-His-Asp in lipases). Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies resolve discrepancies in reported IC values for this compound across studies?

- Data Analysis : Potential sources of variability include:

- Enzyme source : Commercial vs. recombinant enzymes may differ in purity or post-translational modifications.

- Assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO) can alter enzyme activity. Standardize protocols using reference inhibitors (e.g., phenylmethylsulfonyl fluoride for serine hydrolases).

- Substrate concentration : Ensure saturation kinetics by testing multiple substrate concentrations.

- Statistical rigor : Use ≥3 technical replicates and report confidence intervals. Cross-validate results with orthogonal methods like fluorescence polarization .

Q. How does this compound’s reactivity compare to structurally analogous carbamates in nucleophilic environments?

- Comparative Study : Perform kinetic studies with nucleophiles (e.g., hydroxylamine or thiols) under pseudo-first-order conditions. Monitor reaction rates via or LC-MS to track carbamate decomposition. The electron-withdrawing nitro group accelerates electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to non-nitrated analogs (e.g., phenyl diphenylcarbamate). Compare Hammett σ values for substituent effects .

Methodological Notes

- Crystallographic Data : For structural elucidation, reference triclinic crystal systems (e.g., space group , ) as seen in nitrophenyl derivatives .

- Toxicity Mitigation : Adhere to GHS Category 4 protocols, including emergency eyewash stations and trained medical response .

- Enzyme Assays : Normalize activity to protein concentration (Bradford assay) and account for inner filter effects in spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.